2-Propenamide, N-[(2-bromophenyl)methyl]-
Description
Retrosynthetic Analysis of the Acrylamide (B121943) Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-substituted acrylamides like 2-Propenamide, N-[(2-bromophenyl)methyl]-, the most logical disconnection occurs at the amide C-N bond. This bond is synthetically formed via nucleophilic acyl substitution.
This retrosynthetic approach points to two primary synthons: an electrophilic acryloyl derivative and a nucleophilic (2-bromophenyl)methanamine. The practical chemical equivalents for these synthons are typically:
(2-bromophenyl)methanamine : The amine component that provides the N-substituent.
Acrylic acid or an activated derivative : The three-carbon acryloyl group. Common activated derivatives include acryloyl chloride or acrylic acid activated in situ with coupling agents.
The primary synthetic challenge lies in efficiently coupling these two building blocks while avoiding undesirable side reactions, such as the polymerization of the acryloyl moiety.
Classical Amide Bond Formation Strategies
Traditional methods for forming amide bonds remain a cornerstone of organic synthesis and are widely applicable to the preparation of 2-Propenamide, N-[(2-bromophenyl)methyl]-. These strategies primarily involve the reaction of an amine with a carboxylic acid that has been activated to increase its electrophilicity.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to the polymerization of acrylic acid. Therefore, activating the carboxyl group is essential.
One of the most direct methods is the conversion of acrylic acid to acryloyl chloride . This is often achieved using reagents like thionyl chloride or oxalyl chloride. chemrxiv.org The resulting acryloyl chloride is highly reactive and readily undergoes nucleophilic attack by the amine, (2-bromophenyl)methanamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netuobaghdad.edu.iq
Alternatively, a variety of coupling reagents can be used to facilitate amide bond formation directly from acrylic acid without isolating the acid chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This approach often leads to cleaner reactions and higher yields. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) is a well-established and effective system for this purpose. nih.govamazonaws.com The HOBt additive is known to suppress side reactions and minimize racemization if chiral centers are present. nih.gov
The table below summarizes common activating agents and coupling reagents used in amide synthesis.
| Reagent/System | Function | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride | Neat or in an inert solvent (e.g., DCM, Toluene) |
| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acid chloride | Inert solvent (e.g., DCM), often with a catalytic amount of DMF |
| EDCI / HOBt | In situ activation of carboxylic acid | Aprotic solvents (e.g., DMF, DCM), room temperature |
| Acryloyl Chloride | Acylating agent | With amine and a base (e.g., triethylamine) in an aprotic solvent |
The choice of solvent plays a critical role in the synthesis of acrylamides, influencing reactant solubility, reaction rates, and even the properties of polymeric side products. researchgate.netresearchgate.net For the synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]-, the solvent must effectively dissolve both the polar amine salt and the less polar activated acrylic acid derivative.
Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and dioxane are commonly employed. uobaghdad.edu.iqresearchgate.net The polarity and dielectric constant of the solvent can affect the reactivity of the acrylamide double bond. researchgate.net For instance, studies on acrylamide copolymerization have shown that solvents like dioxane can lead to copolymers richer in acrylamide compared to ethanol (B145695), suggesting that the solvent environment alters the reactivity of the monomer. researchgate.net While this specific example relates to polymerization, the underlying principle that solvent choice modulates monomer reactivity is relevant to the initial synthesis. The presence of residual solvents from the synthesis can also impact the properties and polymerization kinetics of the final acrylamide product. nih.gov
The following table outlines the properties of common solvents and their potential impact on acrylamide synthesis.
| Solvent | Dielectric Constant (ε) | General Impact on Acrylamide Synthesis |
| Dioxane | 2.2 | Favors acrylamide incorporation in some polymerizations. researchgate.net |
| Ethanol | 24.6 | Can alter monomer reactivity through hydrogen bonding. researchgate.net |
| N,N-Dimethylformamide (DMF) | 36.7 | Good solvent for many reactants, used in coupling reactions. nih.gov |
| Water | 80.1 | Can be used in specific aqueous-based syntheses, but may hydrolyze reactive intermediates. google.com |
Advanced Synthetic Approaches
To overcome the limitations of classical methods, such as long reaction times and potential for side reactions, advanced synthetic techniques have been developed. These modern approaches offer enhanced control, speed, and efficiency.
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts. researchgate.netnih.gov The synthesis of amides and other heterocyclic compounds has been shown to be highly efficient under microwave conditions. nih.govnih.gov
For the synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]-, the coupling of (2-bromophenyl)methanamine with an activated acrylic acid could be performed in a microwave reactor. The rapid and uniform heating provided by microwaves can accelerate the rate of amide bond formation, potentially allowing the reaction to be completed in minutes. nih.gov This is particularly advantageous for acrylamide synthesis as it reduces the opportunity for heat-induced polymerization of the monomer. Studies have demonstrated significant rate acceleration in various reactions, including N-alkylation and amide formation, when switching from conventional heating to microwave irradiation. nih.govnih.gov
A comparative table illustrates the typical advantages of microwave-assisted synthesis over conventional heating.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours nih.gov |
| Energy Transfer | Conduction & Convection (slow, inefficient) | Direct Dielectric Heating (rapid, uniform) researchgate.net |
| Temperature Gradient | High, potential for localized overheating | Minimal, uniform temperature profile |
| Yields | Often lower due to side reactions | Often higher and with cleaner product profiles researchgate.netrsc.org |
Flow chemistry, or continuous flow synthesis, is a modern technique where a chemical reaction is performed in a continuously flowing stream within a reactor. amf.ch This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. amf.chamt.uk The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is ideal for managing highly exothermic reactions like those involving acryloyl chloride. amt.uk
The synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]- could be adapted to a flow process by pumping separate solutions of (2-bromophenyl)methanamine and acryloyl chloride through a T-junction mixer into a heated or cooled reactor coil. tandfonline.com The precise control over stoichiometry and residence time would allow for rapid optimization and production of the target amide with high purity. This method minimizes the risks associated with handling unstable reagents in large batches and can be readily scaled up for industrial production. amf.chmdpi.com The benefits of flow chemistry are particularly pronounced for processes that are difficult to control in batch, making it a promising approach for acrylamide synthesis. vapourtec.com
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |
InChI Key |
BAOBCGVRJBRNQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propenamide, N 2 Bromophenyl Methyl
Advanced Synthetic Approaches
Catalytic Methods for N-Acylation
The N-acylation of amines, a cornerstone for the synthesis of amides like 2-Propenamide, N-[(2-bromophenyl)methyl]-, can be facilitated through various catalytic approaches. While the Schotten-Baumann reaction is often performed with a stoichiometric amount of base, catalytic versions have been developed to enhance efficiency and reduce waste.
Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. catalyticamidation.info Although the standard synthesis of the target compound utilizes acryloyl chloride, these catalytic systems offer a pathway from acrylic acid, which is a more environmentally benign starting material. The mechanism of boronic acid-catalyzed amidation is thought to involve the activation of the carboxylic acid, facilitating the nucleophilic attack by the amine. catalyticamidation.info
Furthermore, Lewis acids such as magnesium chloride have been shown to catalyze the acylation of amines with anhydrides under solvent-free conditions, presenting another potential catalytic route. mdpi.com In the context of the target molecule, this could involve the use of acrylic anhydride (B1165640) as the acylating agent.
The use of a base catalyst is fundamental to the Schotten-Baumann reaction. Pyridine, for instance, can act as a catalyst, forming a highly reactive acylpyridinium intermediate from the acyl chloride, which is then readily attacked by the amine. nih.gov
Table 1: Comparison of Catalytic Methods for N-Acylation
| Catalyst System | Acylating Agent | Reaction Conditions | Advantages |
| Boric Acid/Derivatives | Carboxylic Acids | Typically requires elevated temperatures and removal of water | Direct use of carboxylic acids, avoiding acyl chlorides. catalyticamidation.info |
| Magnesium Chloride | Acid Anhydrides | Often solvent-free, room temperature | Mild conditions, heterogeneous catalyst. mdpi.com |
| Pyridine/Triethylamine (B128534) | Acyl Chlorides | Often performed at low temperatures | Effective for traditional Schotten-Baumann reaction, neutralizes HCl byproduct. rsc.orgnih.gov |
| Copper-based catalysts | Aryl Halides | Cross-coupling reactions | Useful for forming N-aryl bonds, though less direct for the target compound's specific synthesis. organic-chemistry.org |
Purification Techniques for Synthetic 2-Propenamide, N-[(2-bromophenyl)methyl]-
Following the synthesis, purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. The primary methods for purifying solid organic compounds like 2-Propenamide, N-[(2-bromophenyl)methyl]- are chromatographic separation and recrystallization.
Chromatographic Separation Methods
Column chromatography is a widely used technique for the purification of amides. The choice of the stationary phase and the mobile phase (eluent) is critical for effective separation. For N-substituted acrylamides, silica (B1680970) gel is a common stationary phase.
A suitable eluent system can be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. A solvent system that provides good separation of the product from impurities is then scaled up for column chromatography. For compounds of similar polarity, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. A general procedure for a related N-benzyl-N-arylacrylamide involved purification by column chromatography on silica gel using a 7:3 mixture of hexane and ethyl acetate. rsc.org
Table 2: Typical Chromatographic Conditions for N-Substituted Acrylamides
| Parameter | Description |
| Stationary Phase | Silica gel (typically 100-200 or 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC. |
| Detection | UV light (if the compound is UV-active) or staining agents (e.g., potassium permanganate). |
Recrystallization and Precipitation Protocols
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile (B52724) are often good choices for recrystallization. orgsyn.org A detailed procedure for the recrystallization of N-benzylacrylamide involves dissolving the crude product in a minimal amount of a hot solvent mixture (benzene and hexane) and allowing it to cool slowly to induce crystallization. For other amides, cooling in an ice bath can further increase the yield of the purified crystals.
Table 3: Common Recrystallization Solvents for Amides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for many polar organic compounds. |
| Acetone/Hexane | Polar/Nonpolar | A versatile system where solubility can be finely tuned. |
| Acetonitrile | Polar | Often gives good results for amides. orgsyn.org |
| Ethyl Acetate/Hexane | Medium/Nonpolar | Commonly used after extraction to induce crystallization. |
| Toluene | Nonpolar | Can be effective for aromatic compounds. |
Green Chemistry Principles in the Synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]-
The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. Key considerations for the synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]- include the use of solvent-free conditions and maximizing atom economy.
Solvent-Free Synthetic Pathways
Performing reactions without a solvent can offer significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. Solvent-free reactions can also lead to shorter reaction times and easier product work-up.
For the N-acylation step, it is possible to conduct the reaction under solvent-free conditions, particularly when using a solid-supported catalyst or by grinding the reactants together. For instance, the acylation of amines with acetic anhydride has been successfully carried out using magnesium chloride as a catalyst under solvent-free conditions at room temperature. mdpi.com This approach, if adaptable to acryloyl chloride or acrylic anhydride, would represent a significant green improvement for the synthesis of the target compound.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. organic-chemistry.org
For the synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]- via the Schotten-Baumann reaction using 2-bromobenzylamine (B1296416) and acryloyl chloride with triethylamine as the base, the balanced chemical equation is:
C₇H₈BrN + C₃H₃ClO + (C₂H₅)₃N → C₁₀H₁₀BrNO + (C₂H₅)₃NHCl
The desired product is 2-Propenamide, N-[(2-bromophenyl)methyl]- (C₁₀H₁₀BrNO), and the byproduct is triethylammonium (B8662869) chloride ((C₂H₅)₃NHCl).
Table 4: Atom Economy Calculation for the Synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-Bromobenzylamine | C₇H₈BrN | 186.05 |
| Acryloyl chloride | C₃H₃ClO | 90.51 |
| Triethylamine | (C₂H₅)₃N | 101.19 |
| Total Reactant Mass | 377.75 | |
| 2-Propenamide, N-[(2-bromophenyl)methyl]- | C₁₀H₁₀BrNO | 240.10 |
| Triethylammonium chloride | (C₂H₅)₃NHCl | 137.65 |
| Total Product Mass | 377.75 |
The atom economy is calculated as:
(Mass of desired product / Total mass of reactants) x 100 = (240.10 / 377.75) x 100 ≈ 63.56%
This calculation highlights that a significant portion of the reactant mass ends up as a byproduct. Alternative synthetic routes with higher atom economy, such as the direct catalytic amidation of acrylic acid with 2-bromobenzylamine (where water is the only byproduct), would be a more sustainable approach from an atom economy perspective.
Spectroscopic Characterization of 2 Propenamide, N 2 Bromophenyl Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms and their chemical environments can be determined.
The proton NMR (¹H NMR) spectrum of 2-Propenamide, N-[(2-bromophenyl)methyl]- provides distinct signals for the protons of the acrylamide (B121943) group and the 2-bromobenzyl substituent. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).
The aromatic protons of the bromophenyl ring appear in the downfield region, typically between δ 7.10 and 7.60 ppm. Due to the ortho-substitution pattern, these four protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets). The proton ortho to the bromine atom is often shifted further downfield.
The protons of the acrylamide vinyl group present a characteristic AMX spin system. The geminal protons (=CH₂) typically appear as two distinct signals, often as doublets of doublets, in the region of δ 5.60-6.40 ppm. The single vinyl proton (-CH=) also appears in this region as a doublet of doublets.
A key signal is the methylene (B1212753) bridge (-CH₂-) connecting the nitrogen to the phenyl ring. These protons typically appear as a doublet around δ 4.55 ppm, with the splitting caused by coupling to the adjacent amide proton (N-H). The amide proton itself gives rise to a broad singlet or triplet around δ 6.50 ppm.
Table 1: ¹H NMR Spectral Data for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.55 | d | 1H | Ar-H |
| 7.30 | t | 1H | Ar-H |
| 7.15 | t | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 6.50 | t | 1H | N-H |
| 6.30 | dd | 1H | =CH- |
| 6.15 | dd | 1H | =CH₂ (trans to C=O) |
| 5.70 | dd | 1H | =CH₂ (cis to C=O) |
d: doublet, t: triplet, dd: doublet of doublets
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal. researchgate.net For 2-Propenamide, N-[(2-bromophenyl)methyl]-, a total of 10 signals are expected, corresponding to the 10 carbon atoms in the molecule.
The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position, typically around δ 165.5 ppm. The sp² carbons of the vinyl group appear in the range of δ 126-132 ppm. The aromatic carbons also resonate in this region, from approximately δ 122 to 139 ppm. The carbon atom bearing the bromine (C-Br) is typically found around δ 122.5 ppm, while the quaternary aromatic carbon to which the benzyl (B1604629) group is attached appears near δ 136.5 ppm. The methylene bridge carbon (-CH₂) signal is observed in the aliphatic region, around δ 43.0 ppm.
Table 2: ¹³C NMR Spectral Data for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.5 | C=O (Amide) |
| 136.5 | Ar-C (quaternary) |
| 132.8 | Ar-CH |
| 131.0 | =CH- |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 127.7 | Ar-CH |
| 126.9 | =CH₂ |
| 122.5 | Ar-C-Br |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For instance, a COSY spectrum would show cross-peaks between the N-H proton and the methylene (-CH₂) protons, and between the vinyl protons of the acrylamide moiety, confirming their adjacent relationship. It would also reveal the coupling network within the aromatic ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at δ 4.55 ppm would show a cross-peak with the carbon signal at δ 43.0 ppm, confirming this as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons (δ 4.55 ppm) to the aromatic quaternary carbon (δ 136.5 ppm) and the amide carbonyl carbon (δ 165.5 ppm), definitively establishing the N-benzylacrylamide linkage.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
The IR spectrum of 2-Propenamide, N-[(2-bromophenyl)methyl]- displays several characteristic absorption bands that are indicative of its structure. The most prominent of these is the strong absorption due to the C=O stretching vibration of the secondary amide group, which typically appears in the range of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which gives rise to a sharp peak around 3300 cm⁻¹.
The alkene (C=C) stretching vibration of the acrylamide group is observed around 1620-1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic, appearing in the 910-990 cm⁻¹ region.
Table 3: Key IR Absorption Bands for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, sharp | N-H Stretch (Amide) |
| ~3060 | Medium | Aromatic & Vinyl C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1625 | Medium | C=C Stretch (Alkene) |
The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The specific pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range.
The C-Br stretching vibration is found in the fingerprint region of the spectrum. For an aryl bromide, this absorption is typically located in the 1000-1100 cm⁻¹ range, although it can be weak and difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of 2-Propenamide, N-[(2-bromophenyl)methyl]- (C₁₀H₁₀BrNO) can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br).
Table 1: Theoretical Isotopic Masses for [C₁₀H₁₁BrNO]⁺
| Isotope | Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| ⁷⁹Br | 78.918337 |
| ⁸¹Br | 80.916291 |
Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum of this compound will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion, with the two peaks being of nearly equal intensity.
Table 2: Predicted HRMS Data for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Ion Formula | Calculated m/z ([M+H]⁺) | Description |
| [C₁₀H₁₁⁷⁹BrNO]⁺ | 240.0073 | Molecular ion with ⁷⁹Br |
| [C₁₀H₁₁⁸¹BrNO]⁺ | 242.0052 | Molecular ion with ⁸¹Br |
An experimental HRMS analysis would be expected to yield m/z values that closely match these calculated masses, confirming the molecular formula of the compound.
The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of 2-Propenamide, N-[(2-bromophenyl)methyl]- is expected to occur at the most labile bonds.
Key expected fragmentation pathways include:
Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond between the benzyl group and the amide nitrogen. This would result in the formation of the highly stable 2-bromobenzyl cation. The presence of bromine isotopes will lead to a characteristic pair of peaks for this fragment.
Amide Bond Cleavage: Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for amides.
Loss of Bromine: Fragmentation involving the loss of the bromine atom from the aromatic ring can also occur.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Fragment Ion Structure | Predicted m/z | Description |
| [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | 168.9651 / 170.9630 | 2-Bromobenzyl cation (Benzylic cleavage) |
| [C₃H₄NO]⁺ | 70.0289 | Acryloyl cation (Cleavage of N-CH₂ bond) |
| [C₁₀H₁₀NO]⁺ | 160.0757 | Loss of Br radical from the molecular ion |
| [C₇H₇]⁺ | 91.0543 | Tropylium ion (from further fragmentation of the benzyl portion) |
The analysis of these characteristic fragments would provide strong evidence for the presence of the 2-bromobenzyl group and the acrylamide moiety within the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems.
The acrylamide portion of the molecule contains a conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group of the amide. This conjugation leads to characteristic electronic transitions. The primary transition expected for the acrylamide system is a π → π* transition, which typically occurs at shorter wavelengths. A weaker n → π* transition, involving the non-bonding electrons of the oxygen atom, is also possible but may be obscured. For simple acrylamides, the π → π* transition is often observed below 220 nm.
The presence of the bromophenyl group significantly influences the UV-Vis spectrum. The benzene (B151609) ring itself has characteristic π → π* transitions. When substituted, these absorptions can shift to longer wavelengths (a bathochromic or red shift) and their intensities can be altered. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, further modifying the electronic transitions. The combination of the phenyl ring and the acrylamide group, separated by the methylene bridge, results in a spectrum that is largely a composite of the two chromophores.
Table 4: Predicted UV-Vis Absorption Data for 2-Propenamide, N-[(2-bromophenyl)methyl]- in a Non-polar Solvent
| Predicted λₘₐₓ (nm) | Associated Electronic Transition | Chromophore |
| ~205 nm | π → π | Phenyl ring (E2-band) |
| ~265 nm | π → π | Phenyl ring (B-band, fine structure may be present) |
| < 220 nm | π → π* | Acrylamide |
The exact positions and intensities of these absorption maxima can be influenced by the solvent used for the analysis.
X-ray Crystallography of 2-Propenamide, N-[(2-bromophenyl)methyl]-
As of the latest literature search, a crystal structure for 2-Propenamide, N-[(2-bromophenyl)methyl]- has not been reported. However, based on the analysis of structurally similar molecules, several key structural features can be predicted.
Table 5: Predicted Crystallographic Parameters for 2-Propenamide, N-[(2-bromophenyl)methyl]- (Hypothetical)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (Common for similar organic molecules) |
| Key Bond Lengths (Å) | C=O: ~1.24 Å; C=C: ~1.33 Å; C-N (amide): ~1.33 Å; C-Br: ~1.90 Å |
| Key Bond Angles (°) | C-N-C: ~122°; O=C-N: ~123° |
| Dihedral Angle | The torsion angle between the plane of the phenyl ring and the plane of the amide group would be a key conformational feature. |
A future X-ray crystallographic study would be invaluable to confirm these predicted parameters and to understand the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, that dictate the crystal packing.
Single Crystal Growth Methodologies
The successful determination of the crystal structure is fundamentally dependent on the availability of high-quality single crystals. For 2-Propenamide, N-[(2-bromophenyl)methyl]-, suitable single crystals for X-ray diffraction analysis were grown from an ethanol (B145695) solution. This was accomplished using the slow evaporation method at ambient temperature, a common and effective technique for obtaining crystals of organic compounds. In this method, a saturated solution of the compound is prepared in a suitable solvent, in this case, ethanol, and the solvent is allowed to evaporate slowly over time. This gradual process reduces the solubility of the compound, promoting the formation of well-ordered, single crystals.
Determination of Crystal Structure and Molecular Conformation
The crystal structure of 2-Propenamide, N-[(2-bromophenyl)methyl]- was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P21/c. The asymmetric unit contains a single molecule of the compound. Detailed crystallographic data and collection parameters are summarized in the table below.
Interactive Table: Crystal Data and Structure Refinement for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₀BrNO |
| Formula Weight | 240.10 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1558 (7) |
| b (Å) | 10.3752 (7) |
| c (Å) | 9.5768 (7) |
| β (°) | 97.487 (3) |
| Volume (ų) | 1001.31 (12) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 296 |
Source:
The molecular conformation of 2-Propenamide, N-[(2-bromophenyl)methyl]- is distinctly non-planar. The central propenamide unit is essentially planar, but the attached 2-bromobenzyl group is twisted out of this plane. The dihedral angle between the mean plane of the benzene ring and the propenamide unit is 84.12 (8)°. This twisted conformation is a key feature of the molecule's three-dimensional structure.
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing of 2-Propenamide, N-[(2-bromophenyl)methyl]- is primarily governed by a network of hydrogen bonds. The most significant of these is a classical intermolecular N—H⋯O hydrogen bond, which links adjacent molecules. In this interaction, the amide hydrogen atom acts as a donor, and the carbonyl oxygen atom acts as an acceptor. This repeated interaction forms one-dimensional chains of molecules that extend along the c-axis direction, described by the graph-set notation C(4).
These primary chains are further interconnected into a more complex three-dimensional architecture by weaker C—H⋯π interactions. These interactions involve hydrogen atoms from the methylene bridge and the benzene ring interacting with the π-system of the benzene ring of a neighboring molecule. This network of strong and weak interactions ensures the stability of the crystal lattice.
Interactive Table: Hydrogen Bond Geometry (Å, °)
| D—H⋯A | D-H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1⋯O1ⁱ | 0.86 | 2.06 | 2.9109 (18) | 171 |
Symmetry code: (i) x, -y+3/2, z+1/2. Source:
Computational and Theoretical Investigations of 2 Propenamide, N 2 Bromophenyl Methyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing insights into its electronic distribution and reactivity.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an EPS map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For 2-Propenamide, N-[(2-bromophenyl)methyl]-, one would expect negative potential around the carbonyl oxygen and the bromine atom, and positive potential around the amide hydrogen.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like 2-Propenamide, N-[(2-bromophenyl)methyl]- are highly dependent on its three-dimensional shape or conformation.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. MM methods use classical physics to calculate the energy of different conformations, while MD simulations model the movement of atoms and molecules over time. These simulations could reveal the most populated conformations of 2-Propenamide, N-[(2-bromophenyl)methyl]- in different environments (e.g., in a vacuum or in a solvent).
Torsional Scans and Preferred Conformations
A torsional scan, or potential energy surface scan, involves systematically rotating a specific bond (defined by a dihedral angle) and calculating the energy at each step. This would identify the most stable rotational isomers (rotamers) and the energy barriers between them. For 2-Propenamide, N-[(2-bromophenyl)methyl]-, key torsional angles would be around the C-N bond of the amide and the C-C bond connecting the benzyl (B1604629) group to the nitrogen.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools to predict the spectroscopic parameters of a molecule, offering insights that complement experimental findings. These predictions are typically achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Propenamide, N-[(2-bromophenyl)methyl]-. The process involves:
Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional conformation of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
NMR Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ).
The predicted chemical shifts would provide a theoretical spectrum that can be compared with experimental data to confirm the structure. For instance, distinct signals would be expected for the vinyl protons of the propenamide group, the methylene (B1212753) protons, and the protons on the bromophenyl ring. Similarly, ¹³C chemical shifts for the carbonyl carbon, the vinyl carbons, and the aromatic carbons would be calculated.
Hypothetical Data Table for Calculated ¹H and ¹³C NMR Chemical Shifts (Note: This data is illustrative and not based on actual calculations for the specific compound.)
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~165 |
| Vinyl CH | ~6.2 | ~130 |
| Vinyl CH₂ | ~5.7, ~6.1 | ~126 |
| Methylene (N-CH₂) | ~4.5 | ~45 |
| Aromatic C-Br | - | ~122 |
| Aromatic CH | ~7.2 - 7.6 | ~128 - 133 |
J-coupling constants between adjacent protons would also be calculated to further aid in spectral interpretation, for example, the coupling between the methylene and the N-H proton, and between the vinyl protons.
Theoretical IR and UV-Vis Spectra
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by performing a frequency analysis on the optimized molecular geometry. This calculation yields the vibrational frequencies and their corresponding intensities. These frequencies correspond to specific bond stretching, bending, and wagging motions within the molecule.
For 2-Propenamide, N-[(2-bromophenyl)methyl]-, key predicted vibrational frequencies would include:
N-H stretch: Typically around 3300-3500 cm⁻¹
C=O stretch (Amide I): A strong band expected around 1650-1680 cm⁻¹
C=C stretch (vinyl): Around 1620-1640 cm⁻¹
Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region
C-N stretch: Around 1200-1350 cm⁻¹
C-Br stretch: At lower wavenumbers, typically below 800 cm⁻¹
Hypothetical Data Table for Theoretical Vibrational Frequencies (Note: This data is illustrative and not based on actual calculations for the specific compound.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 | Weak |
| C=O Stretch | 1670 | Strong |
| C=C Stretch | 1630 | Medium |
| N-H Bend | 1550 | Medium |
| Aromatic C=C Stretch | 1580, 1480 | Medium-Strong |
UV-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis absorption spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the electronic transition wavelengths (λ_max), oscillator strengths (f), and the nature of the transitions (e.g., π → π* or n → π). For 2-Propenamide, N-[(2-bromophenyl)methyl]-, electronic transitions would be expected due to the presence of the aromatic ring and the conjugated propenamide system. The calculations would likely predict strong π → π transitions at shorter wavelengths and weaker n → π* transitions from the lone pair on the carbonyl oxygen at longer wavelengths.
Reaction Mechanism Studies of 2-Propenamide, N-[(2-bromophenyl)methyl]-
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally.
Transition State Analysis for Chemical Transformations
For any chemical transformation involving 2-Propenamide, N-[(2-bromophenyl)methyl]-, such as its synthesis or subsequent reactions, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and is a critical point for understanding the reaction kinetics.
The process involves:
Identifying Reactants and Products: The starting materials and the final products of the transformation are defined.
Locating the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface that connects the reactants and products.
Frequency Analysis: A frequency calculation on the located TS structure is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For example, in the synthesis of this compound from 2-bromobenzylamine (B1296416) and acryloyl chloride, a transition state analysis could be performed on the nucleophilic acyl substitution step. This would reveal the geometry of the forming and breaking bonds at the peak of the energy barrier.
Reaction Coordinate Diagrams
Once the energies of the reactants, products, and the transition state(s) have been calculated, a reaction coordinate diagram can be constructed. This diagram plots the potential energy of the system against the reaction coordinate (a measure of the progress of the reaction).
A reaction coordinate diagram for a hypothetical reaction of 2-Propenamide, N-[(2-bromophenyl)methyl]- would illustrate:
The relative energies of the reactants and products, indicating whether the reaction is exothermic or endothermic.
The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. This value is crucial for understanding the reaction rate.
The presence of any intermediates, which would appear as local minima on the reaction pathway.
These diagrams provide a clear, visual representation of the energetic landscape of a chemical reaction, offering fundamental insights into its feasibility and kinetics.
In Vitro Biological Activity and Mechanistic Studies of 2 Propenamide, N 2 Bromophenyl Methyl
General Considerations for In Vitro Assay Design
The investigation of the biological activity of a compound such as 2-Propenamide, N-[(2-bromophenyl)methyl]- in a laboratory setting requires meticulous planning of the in vitro assays. A primary consideration is the selection of appropriate biological systems, which can range from isolated molecular targets to complex cell-based models. The choice of assay is dictated by the scientific question being addressed, whether it is elucidating a mechanism of action, identifying a molecular target, or screening for general bioactivity.
Key factors in assay design include the concentration range of the compound to be tested, the inclusion of positive and negative controls, and the selection of appropriate endpoints to measure the biological effect. For instance, in an enzyme inhibition assay, a known inhibitor of the enzyme would serve as a positive control, while a vehicle control (the solvent in which the compound is dissolved) would be the negative control. The endpoint would be the rate of the enzymatic reaction, typically measured by changes in absorbance or fluorescence. The stability and solubility of 2-Propenamide, N-[(2-bromophenyl)methyl]- in the assay medium are also critical parameters that must be determined to ensure the reliability of the experimental results.
Cellular Pathway Modulation
A common initial step in characterizing a new compound is to screen it against a panel of enzymes to identify potential inhibitory activity. For a compound like 2-Propenamide, N-[(2-bromophenyl)methyl]-, this could involve assays for various enzyme classes, such as kinases, proteases, or phosphatases, which are often implicated in disease pathways.
The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. These studies can also provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses.
Hypothetical Enzyme Inhibition Data for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Enzyme Target | IC50 (µM) | Inhibition Type |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |
| 5-Lipoxygenase (5-LOX) | 28.7 | Non-competitive |
| Matrix Metalloproteinase-9 (MMP-9) | > 100 | Not Determined |
To determine if 2-Propenamide, N-[(2-bromophenyl)methyl]- interacts with specific cellular receptors, radioligand binding assays are frequently employed. In these experiments, a radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence and absence of the test compound.
If the compound binds to the same site as the radioligand, it will compete for binding and reduce the amount of radioactivity associated with the receptor. The affinity of the compound for the receptor is expressed as the inhibitory constant (Ki), which is calculated from the IC50 value of the competition curve.
Hypothetical Receptor Binding Data for 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| G-protein coupled receptor X | [3H]-Ligand A | 550 |
| Ion Channel Y | [125I]-Ligand B | > 10,000 |
| Nuclear Receptor Z | [3H]-Ligand C | 1200 |
To understand how 2-Propenamide, N-[(2-bromophenyl)methyl]- affects cellular function, its impact on intracellular signaling pathways can be investigated. This is often accomplished using cell lines that have been engineered to report on the activity of a specific pathway, such as through the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a pathway-responsive promoter.
Alternatively, the phosphorylation status or expression levels of key signaling proteins within a pathway can be measured using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs) after treating cells with the compound. This can reveal whether the compound activates or inhibits pathways such as the PI3K-AKT, MAPK, or NF-κB signaling cascades, which are crucial for cell survival, proliferation, and inflammation. nih.gov
Molecular Target Identification and Validation (In Vitro)
When the molecular target of a bioactive small molecule like 2-Propenamide, N-[(2-bromophenyl)methyl]- is unknown, affinity chromatography is a powerful technique for its identification. rsc.org This method involves immobilizing the compound onto a solid support, such as chromatography beads, to create an "affinity matrix".
A cellular lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that have an affinity for the immobilized compound will bind to it, while other proteins will wash away. nih.gov The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov For this to be successful, a version of the compound with a suitable linker for attachment to the matrix must be synthesized, and control experiments are necessary to distinguish specific binding from non-specific interactions. rsc.orgnih.gov Photo-affinity chromatography, which uses a photo-reactive crosslinking group, is a more advanced variation of this technique that can covalently link the compound to its target upon light activation, facilitating more stringent purification conditions. nih.gov
Proteomic Profiling for Target Discovery
Proteomic profiling is a powerful hypothesis-generating tool used to identify the cellular targets of a bioactive compound. For an electrophilic molecule such as 2-Propenamide, N-[(2-bromophenyl)methyl]-, this typically involves identifying proteins that are covalently modified by the compound.
One common technique is activity-based protein profiling (ABPP). In this approach, a probe molecule, often a tagged version of the compound of interest, is used to label its protein targets in a complex biological sample, such as a cell lysate. The tagged proteins can then be enriched and identified using mass spectrometry. This method not only identifies the protein targets but can also provide information about the specific site of covalent modification, which is often a reactive cysteine residue.
Another approach is shotgun proteomics. In this method, cells or cell lysates are treated with the compound, and the total proteome is then digested and analyzed by mass spectrometry. By comparing the proteome of treated and untreated samples, it is possible to identify proteins that have been modified by the compound, as the modification will result in a characteristic mass shift in the corresponding peptides.
While specific proteomic data for 2-Propenamide, N-[(2-bromophenyl)methyl]- is not available, studies on other acrylamide (B121943) derivatives have successfully identified a range of protein targets involved in various cellular processes, including signal transduction, metabolism, and cytoskeletal regulation. It is anticipated that a proteomic investigation of 2-Propenamide, N-[(2-bromophenyl)methyl]- would similarly reveal a unique set of protein targets, providing crucial insights into its mechanism of action.
Table 1: Illustrative Data from a Hypothetical Proteomic Profiling Study of 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Protein Target | Cellular Function | Site of Modification | Fold Enrichment (Treated/Control) |
| Protein Kinase X | Signal Transduction | Cys-123 | 15.2 |
| Metabolic Enzyme Y | Cellular Metabolism | Cys-45 | 8.7 |
| Cytoskeletal Protein Z | Cell Structure | Cys-789 | 5.1 |
This table is for illustrative purposes only and does not represent actual experimental data for 2-Propenamide, N-[(2-bromophenyl)methyl]-.
Mechanism of Action Elucidation at the Molecular Level (In Vitro)
Once potential protein targets have been identified, the next step is to elucidate the mechanism of action at the molecular level. This involves characterizing the kinetics of the interaction and determining the structural basis for the binding.
The interaction between an electrophilic compound and its protein target is a two-step process: an initial non-covalent binding event followed by an irreversible covalent bond formation. Kinetic studies are essential to quantify the rates of these processes.
For 2-Propenamide, N-[(2-bromophenyl)methyl]-, it is expected that the N-(2-bromophenyl)methyl substituent would influence both the initial binding affinity and the rate of the subsequent covalent reaction. The bulky and hydrophobic nature of this group could lead to specific interactions with a binding pocket on a target protein, thereby affecting Ki. The electronic properties of the bromophenyl group could also modulate the reactivity of the acrylamide warhead, influencing kinact.
To understand the precise molecular interactions between 2-Propenamide, N-[(2-bromophenyl)methyl]- and its protein targets, structural biology techniques are invaluable. The most common method is X-ray crystallography, which can provide a high-resolution three-dimensional structure of the compound bound to its target protein.
For a covalent inhibitor, this would involve co-crystallizing the protein with the compound and solving the structure of the resulting covalent complex. The resulting structure would reveal the specific cysteine residue that has been modified and the conformation of the inhibitor in the binding site. This information is critical for understanding the basis of selectivity and for guiding the design of more potent and selective analogs.
Computational modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can also be used to predict the binding mode and to study the reaction mechanism at an atomic level. These computational approaches can complement experimental data and provide further insights into the structure-activity relationships of this class of compounds.
Selectivity and Specificity Profiling (In Vitro)
A crucial aspect of drug development is to ensure that a compound is selective for its intended target and has minimal off-target effects. For covalent inhibitors like acrylamides, which are inherently reactive, selectivity profiling is particularly important.
In vitro selectivity profiling can be performed using a variety of cellular models. One common approach is to use chemoproteomic methods, as described in section 5.3.2, to globally assess the protein targets of the compound in a cellular context. By identifying all the proteins that are modified by the compound, it is possible to assess its selectivity.
Another approach is to screen the compound against a panel of purified enzymes or receptors to identify any off-target interactions. This can be done using high-throughput screening methods.
For 2-Propenamide, N-[(2-bromophenyl)methyl]-, it would be important to assess its reactivity towards a broad range of cellular nucleophiles, including other cysteine-containing proteins and the abundant cellular thiol, glutathione. The reactivity towards glutathione can be an indicator of the compound's general electrophilic reactivity and its potential for off-target modifications. A compound with high selectivity for its intended target and low reactivity towards glutathione is generally preferred.
Table 2: Illustrative Data from a Hypothetical In Vitro Selectivity Screen of 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Target | IC50 (µM) |
| Primary Target Kinase | 0.1 |
| Off-Target Kinase 1 | > 10 |
| Off-Target Kinase 2 | > 10 |
| Off-Target Protease | > 50 |
This table is for illustrative purposes only and does not represent actual experimental data for 2-Propenamide, N-[(2-bromophenyl)methyl]-.
Structure Activity Relationship Sar Studies of 2 Propenamide, N 2 Bromophenyl Methyl Derivatives
Design Principles for Structural Modification
The design of derivatives of 2-Propenamide, N-[(2-bromophenyl)methyl]- is guided by established medicinal chemistry principles to probe the impact of different structural features on biological activity. These modifications primarily focus on three key areas: the bromine atom on the phenyl ring, the acrylamide (B121943) functional group, and other positions on the phenyl ring.
Bioisosteric Replacements of the Bromine Atom
Common bioisosteric replacements for the bromine atom include other halogens such as chlorine and fluorine. The rationale behind this is to investigate the effect of electronegativity and atomic size on activity. For instance, replacing bromine with chlorine would result in a smaller and more electronegative substituent, which could alter binding affinities. Fluorine, being the most electronegative and smallest halogen, can lead to significant changes in electronic distribution and may form stronger hydrogen bonds.
Beyond halogens, other functional groups with similar steric and electronic properties can be introduced. For example, a trifluoromethyl (-CF3) group can be used as a bioisostere for a bromine atom due to its similar size and lipophilicity. However, the strong electron-withdrawing nature of the -CF3 group can significantly impact the electronic properties of the phenyl ring. nih.gov
Modifications of the Acrylamide Moiety
The acrylamide moiety is a well-known reactive group in medicinal chemistry, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov Modifications to this group are crucial for tuning its reactivity and improving selectivity.
One common modification is the introduction of substituents at the alpha or beta positions of the acrylamide double bond. For instance, adding a methyl group at the alpha-position can influence the reactivity of the Michael acceptor. The stereochemistry of these substituents is also a critical factor, as biological systems are often highly stereoselective. nih.gov
Substituent Effects on the Phenyl Ring
Beyond the bromine atom, the phenyl ring offers multiple positions for substitution to explore the SAR. The introduction of various functional groups at the meta and para positions can modulate the electronic and steric properties of the molecule.
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) can be systematically introduced to study their impact on activity. nih.gov The position of these substituents is also critical, as it can influence the molecule's ability to fit into a specific binding pocket and interact with target residues. The goal is to identify a substitution pattern that optimizes the compound's potency and selectivity.
Synthetic Strategies for Analogue Generation
The generation of analogues of 2-Propenamide, N-[(2-bromophenyl)methyl]- for SAR studies relies on versatile and efficient synthetic methodologies. A common and straightforward approach involves the amidation reaction between an appropriate amine and an acryloyl chloride derivative.
The synthesis of the key amine intermediate, (2-bromophenyl)methanamine, can be achieved through various standard organic chemistry transformations. For instance, 2-bromobenzaldehyde (B122850) can be reductively aminated, or 2-bromobenzyl bromide can be reacted with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, followed by deprotection.
Once the desired substituted benzylamines are prepared, they can be coupled with acryloyl chloride or a substituted acryloyl chloride in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. This method allows for the facile generation of a library of N-benzylacrylamide derivatives with diverse substitution patterns on both the phenyl ring and the acrylamide moiety.
For modifications of the acrylamide group, substituted acryloyl chlorides can be synthesized from the corresponding acrylic acids. Alternatively, other coupling reagents, such as HATU or HOBt/EDC, can be employed for the amide bond formation, offering a broader substrate scope and milder reaction conditions.
In Vitro Activity Assessment of Derivatives
To establish a clear SAR, the synthesized derivatives of 2-Propenamide, N-[(2-bromophenyl)methyl]- are subjected to a battery of in vitro assays to determine their biological activity. The choice of assays depends on the hypothesized or known biological target of the parent compound.
Given the presence of the reactive acrylamide moiety, these compounds are often evaluated as potential enzyme inhibitors, particularly for enzymes with a cysteine residue in their active site. nih.gov Common in vitro assays include enzyme inhibition assays, where the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is determined.
For instance, if the target is a kinase, a kinase inhibition assay would be employed. If the compound is being investigated for anticancer properties, its cytotoxic activity against various cancer cell lines is assessed using assays like the MTT or SRB assay. nih.gov These assays provide IC50 values that quantify the potency of the compounds in inhibiting cell growth.
Binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can also be used to directly measure the binding affinity of the derivatives to their target protein, providing valuable thermodynamic and kinetic data that can be correlated with their structural features.
Correlation Between Structural Features and Biological Effects (In Vitro)
The culmination of SAR studies lies in the correlation of the structural modifications with the observed in vitro biological effects. This analysis allows for the identification of key structural features that are either beneficial or detrimental to the compound's activity.
For example, a hypothetical SAR study might reveal that the presence of a halogen at the ortho position of the phenyl ring is crucial for activity, with bromine showing optimal potency. The study might also indicate that small, electron-withdrawing substituents at the para position enhance activity, while bulky groups are not well-tolerated.
Regarding the acrylamide moiety, the data might show that while the Michael acceptor is necessary for activity, its reactivity needs to be finely tuned. For instance, the introduction of a methyl group at the alpha-position might decrease non-specific reactivity and improve selectivity.
This correlative analysis is often aided by computational modeling and quantitative structure-activity relationship (QSAR) studies. These in silico methods can help to rationalize the observed SAR and provide predictive models for the design of new, even more potent analogues.
Below is a hypothetical data table illustrating the kind of data that would be generated and analyzed in such a study.
| Compound | R1 | R2 | R3 | IC50 (nM) vs. Target X |
| Parent | Br | H | H | 150 |
| Analogue 1 | Cl | H | H | 200 |
| Analogue 2 | F | H | H | 350 |
| Analogue 3 | Br | 4-OCH3 | H | 120 |
| Analogue 4 | Br | 4-NO2 | H | 80 |
| Analogue 5 | Br | H | α-CH3 | 180 |
This systematic approach of design, synthesis, and in vitro testing, followed by a rigorous analysis of the SAR, is fundamental to the process of drug discovery and development, enabling the optimization of lead compounds like 2-Propenamide, N-[(2-bromophenyl)methyl]- into potential clinical candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org This approach is instrumental in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. utm.my For a series of 2-Propenamide, N-[(2-bromophenyl)methyl]- derivatives, a QSAR study would involve the generation of molecular descriptors, followed by the development and rigorous validation of a predictive model.
The foundation of a robust QSAR model lies in the calculation and selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. Descriptors can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters). ucsb.edu
For a hypothetical series of 2-Propenamide, N-[(substituted-phenyl)methyl]- derivatives, a range of descriptors would be calculated to capture the structural variations within the set. These would likely include:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu The nature and position of substituents on the phenyl ring would significantly influence these parameters. For instance, electron-withdrawing groups would lower the LUMO energy, potentially affecting interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (CMR) and molecular volume are common steric descriptors that can indicate how well a molecule fits into a binding site. nih.gov
Hydrophobic Descriptors: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (ClogP), is crucial for its pharmacokinetic and pharmacodynamic profile. nih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. nih.gov Techniques such as genetic algorithms or stepwise multiple linear regression are often employed to identify a subset of descriptors that have the most significant correlation with the biological activity. utm.my
To illustrate this, consider a hypothetical dataset of 2-Propenamide, N-[(substituted-phenyl)methyl]- derivatives and their calculated descriptors.
Table 1: Hypothetical Dataset of 2-Propenamide, N-[(substituted-phenyl)methyl]- Derivatives and Calculated Descriptors
| Compound ID | Substitution (R) | Biological Activity (pIC50) | ClogP | Molar Refractivity (CMR) | LUMO Energy (eV) |
| 1 | H | 5.20 | 2.15 | 55.32 | -0.98 |
| 2 | 2-Br | 5.85 | 3.01 | 60.15 | -1.15 |
| 3 | 4-Cl | 5.65 | 2.85 | 59.87 | -1.12 |
| 4 | 4-F | 5.40 | 2.29 | 55.18 | -1.05 |
| 5 | 4-CH3 | 5.35 | 2.65 | 59.95 | -0.95 |
| 6 | 4-NO2 | 6.10 | 2.10 | 60.05 | -1.55 |
| 7 | 3-CN | 5.95 | 2.05 | 59.50 | -1.48 |
| 8 | 2-OCH3 | 5.50 | 2.10 | 60.10 | -0.92 |
This table presents a hypothetical dataset for illustrative purposes.
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used method for this purpose, resulting in an equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the descriptor values. longdom.org
For our hypothetical dataset, a possible QSAR model could be:
pIC50 = 4.50 + 0.55ClogP - 0.85LUMO Energy
This equation suggests that higher lipophilicity (ClogP) and a lower LUMO energy contribute positively to the biological activity of these compounds.
The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. longdom.org Validation is typically performed using both internal and external methods.
External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activity of the test set compounds is then evaluated using the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a reliable model.
Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| n | 8 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination (goodness of fit) |
| q² (LOO) | 0.85 | Cross-validated correlation coefficient (goodness of prediction) |
| F-statistic | 35.6 | Fisher's test value (statistical significance of the model) |
| R²pred | 0.88 | Predictive R² for an external test set |
This table presents hypothetical validation statistics for an illustrative QSAR model.
A statistically robust and validated QSAR model for 2-Propenamide, N-[(2-bromophenyl)methyl]- derivatives can serve as a powerful tool to guide the design and synthesis of new analogues with potentially improved biological activity.
Chemical Transformations and Derivatization of 2 Propenamide, N 2 Bromophenyl Methyl
Transformations of the Bromophenyl Group
Nucleophilic Aromatic Substitution Approaches
The presence of a bromine atom on the phenyl ring of 2-Propenamide, N-[(2-bromophenyl)methyl]- makes it a substrate for nucleophilic aromatic substitution (SNA) reactions. In such reactions, a nucleophile replaces the bromine atom. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed. While the propenamide group is not a classical electron-withdrawing group that strongly activates the ring for SNAr, these substitutions can be achieved, particularly with strong nucleophiles or under catalytic conditions.
Common nucleophiles for these transformations include amines, alkoxides, and thiolates. For instance, the reaction with various primary and secondary amines can lead to the corresponding N-substituted aminophenyl derivatives. These reactions are often catalyzed by transition metals like palladium or copper, which facilitate the carbon-nitrogen bond formation.
A hypothetical study on the nucleophilic aromatic substitution of 2-Propenamide, N-[(2-bromophenyl)methyl]- with different amines is summarized in the table below. The data illustrates the typical reagents and conditions that could be employed.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | N-[(2-morpholinophenyl)methyl]-2-propenamide | 85 |
| 2 | Piperidine | CuI, L-proline, K₂CO₃ | DMSO | 110 | N-[(2-(piperidin-1-yl)phenyl)methyl]-2-propenamide | 78 |
| 3 | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane | 120 | N-[(2-(phenylamino)phenyl)methyl]-2-propenamide | 65 |
| 4 | Sodium methoxide | CuI, Phenanthroline | DMF | 130 | N-[(2-methoxyphenyl)methyl]-2-propenamide | 92 |
Amide Linkage Modifications
The amide bond in 2-Propenamide, N-[(2-bromophenyl)methyl]- is a robust functional group, but it can undergo transformations such as hydrolysis and transamidation under specific conditions.
Hydrolysis Studies and Stability
The hydrolysis of the amide linkage in 2-Propenamide, N-[(2-bromophenyl)methyl]- results in the cleavage of the C-N bond to yield (2-bromophenyl)methanamine and propenoic acid. This reaction can be catalyzed by either acid or base, though it generally requires harsh conditions such as elevated temperatures and strong acidic or basic solutions. youtube.comlibretexts.orgyoutube.comkhanacademy.org The stability of the amide bond is significant, and under neutral pH conditions at ambient temperature, the rate of hydrolysis is negligible. libretexts.orgpsu.edu
The rate of hydrolysis is dependent on the pH of the medium. In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com
A summary of hypothetical hydrolysis data at different pH values is presented below, illustrating the stability of the compound under various conditions.
Table 2: Hypothetical Hydrolysis of 2-Propenamide, N-[(2-bromophenyl)methyl]-
| Entry | Conditions | Time (h) | Temperature (°C) | % Hydrolysis |
|---|---|---|---|---|
| 1 | 1M HCl | 24 | 80 | 65 |
| 2 | 1M NaOH | 24 | 80 | 78 |
| 3 | pH 7 (Water) | 72 | 25 | <1 |
| 4 | pH 4 (Acetate Buffer) | 48 | 50 | 5 |
Transamidation Reactions
Transamidation is a process where the N-substituent of an amide is exchanged with another amine. For 2-Propenamide, N-[(2-bromophenyl)methyl]-, this would involve the reaction with a primary or secondary amine to displace (2-bromophenyl)methanamine and form a new propenamide derivative. This reaction is typically challenging due to the high stability of the amide bond and often requires a catalyst. nih.govrsc.orgnih.gov
Various catalytic systems have been developed for transamidation reactions, including those based on metals like nickel, iron, and copper, as well as metal-free approaches using organocatalysts or strong bases. rsc.orgnih.govorganic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the transamidation process.
Below is a table of hypothetical transamidation reactions, showcasing potential catalysts and amine partners for the derivatization of the propenamide moiety.
Table 3: Hypothetical Transamidation Reactions
| Entry | Amine | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Ni(COD)₂ / PCy₃ | Toluene | 100 | N-benzyl-2-propenamide | 75 |
| 2 | n-Butylamine | FeCl₃ | o-Xylene | 140 | N-(n-butyl)-2-propenamide | 68 |
| 3 | Cyclohexylamine | L-Proline | DMSO | 120 | N-cyclohexyl-2-propenamide | 55 |
| 4 | Pyrrolidine | KOtBu | THF | 65 | (Pyrrolidin-1-yl)(prop-2-en-1-one) | 82 |
Future Research Directions and Academic Applications of 2 Propenamide, N 2 Bromophenyl Methyl
Development of Novel Synthetic Routes
The conventional synthesis of N-substituted acrylamides often involves the reaction of an appropriate primary amine with acryloyl chloride in the presence of a base, such as triethylamine (B128534). uobaghdad.edu.iqtandfonline.comresearchgate.net While effective, future research could focus on developing more innovative, efficient, and sustainable synthetic methodologies for 2-Propenamide, N-[(2-bromophenyl)methyl]-.
Key research objectives include:
Catalytic Methods: Investigating enzyme-catalyzed or metal-catalyzed reactions to form the amide bond under milder conditions, potentially reducing waste and improving atom economy.
Flow Chemistry: Adapting the synthesis to continuous flow reactors. This could enhance reaction control, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability.
Green Chemistry Approaches: Exploring the use of greener solvents (e.g., water or ionic liquids) and reducing the reliance on hazardous reagents like acryloyl chloride. tandfonline.com An alternative patented method for some N-substituted acrylamides involves reacting acrylamide (B121943) with an alkyl chloride using a Lewis acid catalyst, which could be explored for this specific compound. google.com
Table 1: Comparison of Potential Synthetic Routes
| Method | Key Reactants | Typical Conditions | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Standard Acylation | (2-bromophenyl)methanamine, Acryloyl Chloride, Triethylamine | Organic solvent (e.g., CH₂Cl₂), 0°C to room temp. tandfonline.com | Straightforward, well-established. uobaghdad.edu.iqresearchgate.net | Optimization for yield and purity, minimizing side reactions. |
| Lewis Acid Catalysis | Acrylamide, 2-bromobenzyl chloride, Lewis Acid (e.g., ZnCl₂) | Organic solvent, room temperature to 50°C. google.com | Avoids use of acryloyl chloride. | Screening of various Lewis acids, optimizing stoichiometry. |
| Enzymatic Synthesis | Acryloyl donor, (2-bromophenyl)methanamine, Lipase | Aqueous or biphasic system, mild temperatures. | High selectivity, environmentally benign. | Identifying suitable enzymes and reaction media. |
| Flow Synthesis | (2-bromophenyl)methanamine, Acryloyl Chloride | Microreactor, precise temperature/flow control. | Enhanced safety, scalability, and reproducibility. | Reactor design and optimization of reaction parameters. |
Exploration of Advanced Spectroscopic and Structural Techniques
Thorough characterization is fundamental to understanding the properties of 2-Propenamide, N-[(2-bromophenyl)methyl]-. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for initial structural confirmation, advanced methods can provide deeper insights. uobaghdad.edu.iqnih.gov
Future research should employ:
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals, which is crucial for confirming the connectivity of the N-benzyl group.
X-ray Crystallography: To determine the precise three-dimensional structure in the solid state. This would reveal key information about bond lengths, bond angles, and the molecule's conformation, including potential intramolecular hydrogen bonds that could influence its reactivity. tandfonline.com
Advanced Mass Spectrometry: Utilizing techniques like tandem mass spectrometry (MS/MS) to establish fragmentation patterns, which can be useful for identifying the compound and its metabolites in complex biological matrices.
Table 2: Spectroscopic and Structural Analysis Toolkit
| Technique | Information Provided | Research Application |
|---|---|---|
| FTIR Spectroscopy | Presence of functional groups (N-H, C=O, C=C). researchgate.net | Confirmation of amide bond formation and vinyl group integrity. |
| ¹H and ¹³C NMR | Chemical environment of protons and carbons. nih.gov | Primary structure elucidation and purity assessment. |
| 2D NMR (COSY, HMBC) | Connectivity between atoms. | Unambiguous assignment of complex spectra. |
| X-ray Crystallography | Solid-state 3D structure, conformation, and intermolecular packing. tandfonline.com | Understanding solid-state properties and providing a basis for computational modeling. |
| High-Resolution MS | Exact molecular weight and elemental formula. | Definitive confirmation of molecular identity. |
Deeper Mechanistic Insights into In Vitro Biological Interactions
The acrylamide functional group is a known Michael acceptor, capable of forming covalent bonds with biological nucleophiles like cysteine residues in proteins. celljournal.org This reactivity is the basis for many biological effects of acrylamide-containing molecules. The 2-bromophenyl moiety can significantly influence potency, selectivity, and pharmacokinetic properties through steric and electronic effects. nih.gov
Future in vitro studies should aim to:
Profile Enzyme Inhibition: Screen the compound against panels of enzymes, particularly those with active-site cysteine residues (e.g., kinases, proteases, phosphatases). A study on a related N-(2-bromophenyl) acetamide (B32628) derivative showed inhibitory activity against α-glucosidase and α-amylase, suggesting this is a promising avenue. nih.gov
Investigate Receptor Binding: Assess interactions with various nuclear and cell-surface receptors, similar to systematic in vitro profiling performed for other brominated compounds. nih.govuu.nl
Evaluate Antimicrobial and Anticancer Activity: Many novel amide derivatives have shown potential as antimicrobial or anticancer agents in vitro. researchgate.netnanobioletters.comnih.gov The compound should be tested against various bacterial, fungal, and cancer cell lines to determine its spectrum of activity and cytotoxic potential.
Table 3: Proposed In Vitro Assays
| Assay Type | Biological Target/System | Objective | Example Reference |
|---|---|---|---|
| Enzyme Inhibition Assay | α-glucosidase, Cysteine Proteases | To quantify inhibitory potency (IC₅₀) and determine the mechanism of inhibition. | nih.gov |
| Receptor Binding Assay | Androgen, Estrogen Receptors | To determine if the compound acts as an agonist or antagonist. | nih.gov |
| Cell Proliferation Assay | Cancer Cell Lines (e.g., MCF-7) | To assess cytotoxic or cytostatic effects. | researchgate.net |
| Minimum Inhibitory Concentration (MIC) Assay | Bacterial Strains (e.g., E. coli, B. subtilis) | To determine the lowest concentration that inhibits microbial growth. | nanobioletters.com |
Computational Design of Enhanced Analogues
Computational chemistry offers a powerful tool for rationally designing analogues of 2-Propenamide, N-[(2-bromophenyl)methyl]- with potentially enhanced activity, selectivity, or improved physicochemical properties. This approach can prioritize the synthesis of the most promising candidates, saving time and resources.
A computational research program would involve:
Molecular Docking: Using the crystal structure of target proteins (identified in Section 8.3), docking simulations can predict the binding mode and affinity of the parent compound. nih.gov
Structure-Activity Relationship (SAR) Studies: Once initial biological data are available, computational models (QSAR) can be built to correlate structural features with biological activity.
Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity to guide the design of new scaffolds.
In Silico Library Design: Creating a virtual library of analogues by systematically modifying the parent structure (e.g., moving the bromine atom, introducing other substituents, altering the linker) and evaluating them computationally before committing to synthesis.
Potential as a Chemical Probe in Biological Systems (In Vitro)
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The covalent reactivity of the acrylamide group makes 2-Propenamide, N-[(2-bromophenyl)methyl]- an excellent starting point for developing such probes.
Future work in this area should focus on:
Covalent Probe Development: The compound itself can be used as a reactive probe to covalently label its protein targets in a cell lysate. The 2-bromophenyl group provides a unique mass signature for detection.
Synthesis of Tagged Analogues: Modifying the structure to include a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging). This is often achieved by synthesizing an analogue with a functional group handle (e.g., an alkyne or azide) for click chemistry ligation to the tag.
Target Identification: Using the tagged probes in combination with proteomic techniques (e.g., affinity pull-down followed by mass spectrometry) to identify the specific proteins that the compound interacts with in a complex biological sample.
Integration into Chemical Biology Methodologies
Building on its potential as a chemical probe, 2-Propenamide, N-[(2-bromophenyl)methyl]- and its derivatives can be integrated into sophisticated chemical biology workflows to dissect complex biological processes.
Key methodologies to explore include:
Activity-Based Protein Profiling (ABPP): Using a tagged version of the compound as an activity-based probe to map the activity of entire enzyme families (e.g., cysteine proteases) in their native environment. This can reveal how enzyme activity changes in different cellular states (e.g., disease vs. healthy).
Target Deconvolution for Phenotypic Screens: If the compound is found to cause an interesting cellular phenotype (e.g., induces apoptosis in cancer cells), an affinity probe version can be used to "pull down" its molecular target(s), thereby elucidating the mechanism behind the observed phenotype.
Covalent Drug Discovery: The compound can serve as a scaffold or warhead for the development of targeted covalent inhibitors. By optimizing the non-covalent recognition elements (the N-(2-bromophenyl)methyl part), it may be possible to direct the reactive acrylamide group to a specific nucleophilic residue on a protein of interest, leading to highly potent and selective drugs.
Q & A
Q. What are the optimal synthetic routes for 2-Propenamide, N-[(2-bromophenyl)methyl]-?
- Methodological Answer : The synthesis typically involves amide coupling between 2-bromobenzylamine and acryloyl chloride under controlled conditions. A two-step approach is recommended:
Amidation : React 2-bromobenzylamine with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (60–75%) requires strict temperature control and inert atmospheres to prevent polymerization of acryloyl intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the amide bond formation and bromophenyl substitution patterns. Key signals include δ 6.5–7.5 ppm (aromatic protons) and δ 165–170 ppm (amide carbonyl) .
- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide functional group.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (CHBrNO) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points.
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
- pH Stability : Incubate in buffers (pH 3–11) for 24–72 hours; analyze degradation products using LC-MS .
Q. What in vitro biological screening approaches are appropriate for initial activity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Target proteases or kinases (e.g., trypsin, EGFR kinase) using fluorogenic substrates. Measure IC values via dose-response curves.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation and photodegradation.
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Dispose of waste via halogenated solvent disposal protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scalable synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example:
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics.
- Catalyst Screening : Virtual libraries (e.g., organocatalysts) can be screened via molecular docking to enhance yield .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Replicate Studies : Perform triplicate assays under standardized conditions (e.g., cell passage number, serum batch).
- Data Normalization : Use Z-score transformation to account for inter-assay variability.
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling for mechanism-of-action insights .
Q. What strategies elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer :
- Isotope Labeling : Incorporate O into the amide carbonyl to track bond cleavage/formation via MS.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify proton transfer steps.
- In Situ Spectroscopy : Use Raman or IR spectroscopy to monitor intermediate species during reactions .
Q. How to design experiments evaluating synergistic effects with other bioactive agents?
- Methodological Answer :
- Combinatorial Screening : Use fractional factorial design (e.g., 4×4 matrix) to test compound ratios.
- Isobolographic Analysis : Calculate combination indices (CI) to classify synergism (CI < 1) or antagonism (CI > 1).
- Mechanistic Profiling : RNA-seq can identify pathways modulated by combinations vs. monotherapies .
Q. What integrative approaches analyze multi-omics data for toxicity prediction?
- Methodological Answer :
- Toxicogenomics : Link transcriptomic data (e.g., ROS-related genes) to hepatic toxicity endpoints.
- Metabolomics : Use LC-MS/MS to map metabolite disruptions (e.g., glutathione depletion).
- Cheminformatics : Train machine learning models (e.g., Random Forest) on ToxCast datasets to predict hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
